molecular formula C18H18F3N7 B2910709 2-(5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine CAS No. 2415629-48-8

2-(5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B2910709
CAS No.: 2415629-48-8
M. Wt: 389.386
InChI Key: VHGWPONTAZWZOD-UHFFFAOYSA-N
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Description

2-(5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of 2-(5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine involves multiple steps. One common synthetic route includes the condensation of aminopyrazole with a pyrimidine derivative under specific conditions. The reaction typically proceeds via an addition–elimination mechanism (aza-Michael type), where the NH2 group of the starting aminopyrazole bonds with the Cβ of the pyrimidine . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and solvent choice.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting cyclin-dependent kinase 2 (CDK2). CDK2 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the ATP-binding site of CDK2, where the compound binds and prevents ATP from interacting with the kinase, thereby inhibiting its activity .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. These compounds also exhibit kinase inhibitory activity but may differ in their selectivity and potency. For example, PHTPP (4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol) is another pyrazolo[1,5-a]pyrimidine that acts as a selective estrogen receptor β antagonist . The uniqueness of 2-(5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine lies in its specific structure, which provides a distinct binding affinity and selectivity for CDK2.

Properties

IUPAC Name

5-methyl-7-[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N7/c1-11-6-16(28-15(24-11)3-5-23-28)26-7-12-9-27(10-13(12)8-26)17-22-4-2-14(25-17)18(19,20)21/h2-6,12-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGWPONTAZWZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CC4CN(CC4C3)C5=NC=CC(=N5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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